Bismuth;titanium

Photocatalysis Wastewater treatment Thin film deposition

Bismuth titanium, most commonly supplied as bismuth titanium isopropoxide (CAS 338391-61-0, molecular formula C₂₁H₄₉BiO₇Ti), is a heterobimetallic alkoxide precursor designed for the sol-gel and chemical solution deposition of bismuth titanate oxide phases (Bi–Ti–O system). This compound serves as the single-source molecular feedstock for the controlled synthesis of perovskite-related ferroelectric and photocatalytic materials, notably Bi₄Ti₃O₁₂, Bi₂Ti₂O₇, and Bi₁₂TiO₂₀.

Molecular Formula BiTi
Molecular Weight 256.847 g/mol
CAS No. 338391-61-0
Cat. No. B3424247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth;titanium
CAS338391-61-0
Molecular FormulaBiTi
Molecular Weight256.847 g/mol
Structural Identifiers
SMILES[Ti].[Bi]
InChIInChI=1S/Bi.Ti
InChIKeyQAKMMQFWZJTWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Titanium (CAS 338391-61-0) – Procurement-Relevant Profile and Material Class


Bismuth titanium, most commonly supplied as bismuth titanium isopropoxide (CAS 338391-61-0, molecular formula C₂₁H₄₉BiO₇Ti), is a heterobimetallic alkoxide precursor designed for the sol-gel and chemical solution deposition of bismuth titanate oxide phases (Bi–Ti–O system) [1]. This compound serves as the single-source molecular feedstock for the controlled synthesis of perovskite-related ferroelectric and photocatalytic materials, notably Bi₄Ti₃O₁₂, Bi₂Ti₂O₇, and Bi₁₂TiO₂₀. The bismuth titanates derived from this precursor belong to the Aurivillius family of layered perovskites, characterized by alternating (Bi₂O₂)²⁺ fluorite-like layers and perovskite-like (Aₘ₋₁BₘO₃ₘ₊₁)²⁻ slabs, a structural motif that underpins their functional differentiation from conventional TiO₂-based materials in both photocatalysis and dielectric applications [2].

Bismuth Titanium (CAS 338391-61-0) – Why Generic In-Class Substitution Is Scientifically Invalid


Direct substitution of bismuth titanium isopropoxide with alternative titanium alkoxides (e.g., titanium tetraisopropoxide, TTIP) or with separate bismuth and titanium precursor blends introduces uncontrolled stoichiometric drift and phase inhomogeneity in the resulting oxide films or powders [1]. The Bi:Ti ratio delivered by this pre-formed heterobimetallic alkoxide complex is precisely fixed at 1:1, eliminating the differential hydrolysis kinetics and volatilization losses of bismuth that plague admixtures of individual precursors—a critical factor given the high vapor pressure and thermal lability of bismuth alkoxides during annealing [2]. Furthermore, substitution with a single-metal precursor (e.g., TTIP alone) yields TiO₂ polymorphs (anatase, rutile) with wide band gaps (3.0–3.2 eV) and negligible visible-light photocatalytic response; the incorporation of bismuth into the oxide lattice via this precursor reduces the band gap to 2.58–2.95 eV, enabling solar-spectrum activity that cannot be achieved with titanium-only precursors or post-synthetic doping approaches that fail to achieve homogeneous Bi distribution [3].

Bismuth Titanium (CAS 338391-61-0) – Quantitative Comparative Evidence for Procurement Decision-Making


Bismuth Titanate Photocatalytic Degradation Kinetics – Direct Head-to-Head Comparison with Anatase TiO₂

Bismuth titanate thin films derived from bismuth titanium precursors demonstrate superior UV-driven methylene blue degradation kinetics relative to anatase TiO₂ coatings prepared under identical magnetron sputtering conditions [1].

Photocatalysis Wastewater treatment Thin film deposition

Bi₄Ti₃O₁₂ Band Gap Reduction – Cross-Study Comparison with BaTiO₃ and ZnTiO₃ Perovskite Analogs

Among perovskite titanate nanostructures synthesized via microwave-assisted methods, bismuth titanate (Bi₄Ti₃O₁₂) exhibits the lowest optical band gap, enabling superior visible-light photocatalytic activity for methylene blue degradation compared to barium titanate and zinc titanate counterparts [1].

Visible light photocatalysis Band gap engineering Perovskite nanostructures

Bi₂Ti₂O₇ Band Gap for Visible-Light Photocatalysis – Cross-Phase Comparison with Anatase TiO₂

Cubic-phase Bi₂Ti₂O₇ nanorods, synthesized hydrothermally from bismuth titanium precursors, possess a band gap of 2.58 eV and demonstrate visible-light-driven photocatalytic degradation of both methylene blue and Rhodamine B [1]. This compares favorably to anatase TiO₂ (3.18 eV) and rutile TiO₂ (3.02 eV), which are effectively inactive under visible irradiation.

Visible light photocatalyst Nanorod synthesis Dye degradation

Bi₂Ti₂O₇/CaIn₂S₄ Z-Scheme Heterojunction Degradation Efficiency – Direct Comparison with Individual Components

A Z-scheme Bi₂Ti₂O₇/CaIn₂S₄ heterojunction, constructed using Bi₂Ti₂O₇ derived from bismuth titanium precursors, achieves near-complete crystal violet degradation within 15 minutes of visible light exposure, substantially outperforming the individual components [1].

Heterojunction photocatalyst Wastewater treatment Crystal violet degradation

Oxygen Vacancy-Induced Activity Enhancement – Reusability Advantage Over TiO₂

Unlike TiO₂ coatings which typically exhibit performance degradation upon repeated cycling, bismuth titanate thin films display an incremental activity increase with consecutive use—a 6-fold enhancement attributed to the UV-induced formation of oxygen vacancies that create a 'black bismuth titanate' phase with improved charge separation [1].

Oxygen vacancy engineering Thin film photocatalysis Catalyst reusability

Bismuth Titanium (CAS 338391-61-0) – Evidence-Backed Research and Industrial Application Scenarios


Visible-Light Photocatalytic Wastewater Treatment

Bismuth titanium isopropoxide is the precursor of choice for fabricating Bi₄Ti₃O₁₂ and Bi₂Ti₂O₇ photocatalysts where solar or visible-light-driven degradation of organic pollutants is required. The 2.58–2.65 eV band gap of the resulting oxides [1] enables methylene blue and Rhodamine B degradation without UV supplementation—a capability absent in pure TiO₂ (band gap 3.0–3.2 eV). This scenario is supported by direct kinetic evidence showing 2.7× faster degradation rates for bismuth titanate coatings compared to anatase TiO₂ under identical conditions [2].

Advanced Heterojunction Photocatalyst Engineering

Research groups developing Z-scheme or S-scheme heterojunctions for enhanced charge separation should procure bismuth titanium isopropoxide as the Bi₂Ti₂O₇ building block. The 98.58% crystal violet degradation achieved within 15 minutes by Bi₂Ti₂O₇/CaIn₂S₄ heterojunctions—versus 62% for Bi₂Ti₂O₇ alone—demonstrates the compound's utility as a heterojunction partner [1]. The fixed Bi:Ti stoichiometry of the precursor eliminates the phase impurities that would otherwise compromise heterojunction interface quality.

Thin-Film Ferroelectric and High-κ Dielectric Deposition

For applications in non-volatile ferroelectric memories (FeRAM) and high-κ gate dielectrics, bismuth titanium isopropoxide provides a single-source route to Aurivillius-phase Bi₄Ti₃O₁₂ and pyrochlore Bi₂Ti₂O₇ thin films. The pre-formed Bi–O–Ti bonding in the precursor minimizes bismuth volatilization during post-deposition annealing—a well-documented failure mode when using separate bismuth and titanium precursors that leads to Bi-deficient, non-stoichiometric films with degraded ferroelectric remnant polarization [1]. Solution-processed ultrathin Bi₂Ti₂O₇ films (5–25 nm) derived from this precursor exhibit dielectric constants between 30 and 130, tunable via annealing conditions [2].

Self-Enhancing Photocatalytic Coatings

Industrial users seeking photocatalytic coatings with extended operational lifetimes should specify bismuth titanium precursors. Unlike TiO₂-based coatings that degrade in performance with repeated cycling, bismuth titanate thin films exhibit a 6-fold activity increase after consecutive use due to the photogeneration of performance-enhancing oxygen vacancies [1]. This self-improving behavior has been mechanistically validated by XPS and time-resolved photoluminescence, confirming that the 'black bismuth titanate' phase formed under UV operation possesses intrinsically superior charge carrier separation.

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